molecular formula C18H23NO3 B1622934 Solpecainol CAS No. 68567-30-6

Solpecainol

Cat. No.: B1622934
CAS No.: 68567-30-6
M. Wt: 301.4 g/mol
InChI Key: DQAFKLGCFBLEOM-JCGIZDLHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Solpecainol involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of phenoxypropanol with phenylpropanediol under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Solpecainol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Solpecainol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems, particularly in cardiovascular research.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Biological Activity

Solpecainol is a compound recognized for its biological activity, particularly as a sodium channel blocker. Its chemical formula is C18H23NO3C_{18}H_{23}NO_3, and it has been studied for its potential applications in treating neurological and cardiovascular diseases. This article will delve into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound functions primarily as a sodium channel blocker. Sodium channels are crucial for the propagation of action potentials in neurons and muscle cells. By inhibiting these channels, this compound can modulate excitability in nervous and muscular tissues, which is particularly useful in conditions characterized by excessive neuronal firing or arrhythmias.

Biological Activity

  • Sodium Channel Blockade : this compound's ability to block sodium channels can lead to decreased neuronal excitability and reduced heart rate variability, making it a candidate for managing conditions such as epilepsy and certain cardiac arrhythmias .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially mitigating damage in neurodegenerative diseases .

Case Studies

  • Cardiovascular Applications : In a study involving rabbit Purkinje fibers, this compound demonstrated significant sodium channel blocking activity, which was linked to alterations in cardiac conduction velocity . This suggests its potential utility in treating arrhythmias.
  • Neurological Studies : Research indicated that this compound could reduce seizure activity in animal models of epilepsy. The compound's efficacy was evaluated through behavioral tests and electrophysiological recordings, showing promise as an anticonvulsant agent.

Comparative Data Table

Study FocusFindingsReference
Cardiovascular Significant reduction in conduction velocity in Purkinje fibers
Neurological Decreased seizure frequency in animal models
Mechanism Sodium channel blockade leading to reduced excitability

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic window and safety profile. Although specific pharmacokinetic data is limited, studies suggest:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
  • Metabolism : Primarily metabolized in the liver with various metabolites contributing to its overall pharmacological effects.
  • Excretion : Excreted mainly via urine.

Toxicological studies are ongoing, but initial findings indicate that this compound has a favorable safety profile at therapeutic doses.

Properties

CAS No.

68567-30-6

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

(1R,2S)-2-[[(2S)-1-phenoxypropan-2-yl]amino]-1-phenylpropane-1,3-diol

InChI

InChI=1S/C18H23NO3/c1-14(13-22-16-10-6-3-7-11-16)19-17(12-20)18(21)15-8-4-2-5-9-15/h2-11,14,17-21H,12-13H2,1H3/t14-,17-,18+/m0/s1

InChI Key

DQAFKLGCFBLEOM-JCGIZDLHSA-N

SMILES

CC(COC1=CC=CC=C1)NC(CO)C(C2=CC=CC=C2)O

Isomeric SMILES

C[C@@H](COC1=CC=CC=C1)N[C@@H](CO)[C@@H](C2=CC=CC=C2)O

Canonical SMILES

CC(COC1=CC=CC=C1)NC(CO)C(C2=CC=CC=C2)O

Key on ui other cas no.

68567-30-6

Origin of Product

United States

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